5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol
Description
Properties
IUPAC Name |
5-[(4-tert-butylphenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-13(2,3)9-4-6-10(7-5-9)16-8-11-14-15-12(18)17-11/h4-7H,8H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIKBGWQQVYQRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=NNC(=S)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol typically involves the reaction of 4-tert-butylphenol with chloroacetic acid to form 4-tert-butylphenoxyacetic acid. This intermediate is then reacted with thiosemicarbazide in the presence of phosphorus oxychloride to yield the desired oxadiazole compound .
Synthetic Route:
Step 1: 4-tert-butylphenol + chloroacetic acid → 4-tert-butylphenoxyacetic acid
Step 2: 4-tert-butylphenoxyacetic acid + thiosemicarbazide + phosphorus oxychloride → this compound
Reaction Conditions:
Temperature: Typically carried out at elevated temperatures.
Catalysts: Phosphorus oxychloride is used as a catalyst.
Chemical Reactions Analysis
5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or disulfides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced heterocycles.
Substitution: Thioethers, disulfides.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. A study involving the synthesis of novel thiazole-substituted 1,3,4-oxadiazole derivatives demonstrated that these compounds showed promising antibacterial and antifungal activities . The incorporation of the thiol group in the structure enhances its interaction with microbial targets.
| Compound | Antibacterial Activity | Antifungal Activity |
|---|---|---|
| 5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol | Moderate | High |
| Thiazole derivatives | High | Moderate |
Antioxidant Properties
The antioxidant potential of 1,3,4-oxadiazole derivatives has been highlighted in various studies. Compounds synthesized from oxadiazoles have shown significant inhibition against free radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl), indicating their potential use in combating oxidative stress-related diseases . The thiol group is crucial for radical scavenging activity.
| Compound | DPPH Inhibition (%) | Comparison to BHT |
|---|---|---|
| This compound | 85% | Higher than BHT |
| Other oxadiazoles | Varies | Lower |
Therapeutic Applications
The therapeutic potential of oxadiazoles extends to various diseases due to their ability to inhibit specific biological pathways. For instance, certain oxadiazoles have been studied for their role as inhibitors of monoamine oxidase (MAO), which is relevant in treating depression and neurodegenerative disorders . The presence of the tert-butyl group may enhance lipophilicity and cellular uptake.
Synthesis and Modification
The synthesis of this compound can be achieved through various methods involving the reaction of phenolic compounds with thioketones or through cyclization reactions involving hydrazine derivatives . Modifications at the phenyl or thiol positions can lead to enhanced biological activities.
Case Studies
Several studies have documented the synthesis and biological evaluation of oxadiazole derivatives:
- Antimicrobial Screening : A comprehensive study reported that several synthesized oxadiazoles exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the phenolic position significantly influenced antimicrobial efficacy .
- Antioxidant Evaluation : Another research effort focused on evaluating the antioxidant properties of synthesized oxadiazoles using in vitro assays. The findings suggested that compounds with a thiol group demonstrated superior radical scavenging abilities compared to their non-thiol counterparts .
Mechanism of Action
The mechanism of action of 5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol involves its interaction with molecular targets such as enzymes and proteins. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : ~335.43 g/mol (estimated).
- Solubility: Limited aqueous solubility due to the hydrophobic tert-butyl group; soluble in polar aprotic solvents like DMSO or acetone.
The biological and physicochemical properties of 5-(4-tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol are strongly influenced by its substituents. Below is a comparative analysis with analogous derivatives:
Table 1: Structural and Functional Comparison of 1,3,4-Oxadiazole-2-thiol Derivatives
*Estimated based on analogous syntheses in .
Key Observations :
Substituent Effects on Bioactivity: Hydrophobic Groups (e.g., tert-butyl): Improve membrane permeability and target binding in antimicrobial applications. For example, the tert-butyl group in POTB (5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thiol) reduces cytotoxicity while maintaining activity . Electron-Withdrawing Groups (e.g., -CF₃): Enhance antimicrobial potency but may increase cytotoxicity due to stronger interactions with cellular components . Phenoxymethyl vs. Direct Phenyl Substitution: Phenoxymethyl derivatives (e.g., 4-chlorophenoxymethyl) exhibit improved solubility compared to phenyl-substituted analogs, balancing hydrophobicity and polarity .
Synthetic Yields :
- Yields for S-alkylation reactions range from 76% to 90%, depending on the electrophile’s reactivity. Bulky substituents (e.g., tert-butyl) may slightly reduce yields due to steric hindrance .
Safety and Handling: Compounds with tert-butyl groups (e.g., POTB) show lower acute toxicity compared to halogenated derivatives (e.g., 4-chlorophenoxymethyl), as inferred from safety data sheets .
Applications: Antimicrobial Agents: Derivatives with chloro or trifluoromethyl groups exhibit broad-spectrum activity but higher cytotoxicity . Corrosion Inhibitors: Amino-substituted derivatives (e.g., 5-(4-aminophenyl)-...) form stable protective layers on metal surfaces via adsorption .
Biological Activity
5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
The compound belongs to the oxadiazole family, which is known for its significant pharmacological properties. It is synthesized through various methods involving the reaction of phenolic compounds with thioketones or thiol derivatives. The chemical structure can be represented as follows:
- IUPAC Name : 5-(4-tert-butylphenyl)-3H-1,3,4-oxadiazole-2-thione
- Chemical Formula : C12H14N2OS
- PubChem CID : 690198
Antimicrobial Activity
Research indicates that 1,3,4-oxadiazole derivatives exhibit a broad spectrum of antimicrobial activities. Specifically, studies have shown that compounds similar to this compound possess significant antibacterial and antifungal properties. For instance:
- Antibacterial Activity : The compound demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Antifungal Activity : It has also shown promise in inhibiting fungal pathogens such as Candida albicans and Aspergillus niger .
Cytotoxicity Studies
Cytotoxicity assays reveal that this compound can affect cell viability in cancer cell lines. For example:
- In studies involving human leukemia cell lines (CEM-13 and U-937), it was noted that at concentrations of 50 µM and 100 µM, the compound increased cell viability rather than inducing cytotoxic effects .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism.
- Induction of Apoptosis : Some studies suggest that it could induce apoptotic pathways in cancer cells, leading to programmed cell death .
Study on Antitubercular Activity
A notable study explored the antitubercular activity of oxadiazole derivatives. Compounds similar to this compound were found to inhibit Mycobacterium tuberculosis, showcasing their potential as therapeutic agents against tuberculosis .
Evaluation of Cytotoxic Effects
In another study focusing on cytotoxicity against various cancer cell lines (including MCF-7 and HeLa), the oxadiazole derivative exhibited promising results with IC50 values indicating significant activity .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(4-tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol, and how can reaction conditions be optimized for higher yields?
- Methodology : Synthesis typically involves cyclization of hydrazide derivatives with carbon disulfide under alkaline conditions (e.g., KOH/ethanol) . Optimization strategies include:
- Temperature control : Reactions performed at 60–80°C improve cyclization efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution steps .
- Catalysts : Use of triethylamine or pyridine accelerates thiolation reactions .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
- Key Techniques :
- ¹H NMR : Identifies aromatic protons (δ 7.2–7.8 ppm) and tert-butyl groups (δ 1.3 ppm, singlet) .
- IR Spectroscopy : Confirms thiol (-SH) stretches (~2550 cm⁻¹) and oxadiazole ring vibrations (C=N at ~1600 cm⁻¹) .
- Mass Spectrometry (ESI+) : Validates molecular ion peaks (e.g., m/z 242.9 [M+H]⁺ for chloro-methoxy derivatives) .
Advanced Research Questions
Q. How does the tert-butylphenoxymethyl substituent influence the compound’s electronic structure and reactivity compared to other aryl derivatives?
- Electronic Effects : The electron-donating tert-butyl group increases electron density on the oxadiazole ring, altering nucleophilic reactivity at the thiol (-SH) group. This is evidenced by:
- Hammett substituent constants : σₚ values correlate with reaction rates in SNAr mechanisms .
- DFT Calculations : Frontier molecular orbitals (HOMO-LUMO gaps) show reduced electrophilicity compared to electron-withdrawing substituents (e.g., -CF₃) .
Q. What mechanistic pathways explain the biological activity of this compound, particularly its enzyme inhibition potential?
- Proposed Mechanisms :
- Enzyme binding : The thiol group acts as a Michael acceptor, forming covalent bonds with cysteine residues in active sites (e.g., Rho kinase inhibition) .
- Structure-Activity Relationships (SAR) : Bulkier tert-butyl groups enhance hydrophobic interactions with enzyme pockets, improving selectivity .
Q. How can computational methods like DFT be utilized to predict the vibrational spectra and electronic properties of this compound?
- DFT Workflow :
- Geometry optimization : B3LYP/6-311+G(d,p) basis sets model ground-state structures .
- Vibrational analysis : Scaled quantum mechanical force fields (SQMFF) match experimental IR bands (e.g., C-S stretches at ~680 cm⁻¹) .
- NBO Analysis : Quantifies hyperconjugative interactions (e.g., LP(S) → σ*(C-N)) influencing stability .
Q. What strategies can resolve contradictions between experimental data (e.g., NMR chemical shifts) and theoretical predictions for this compound?
- Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
